molecular formula C5H7O9P B14448957 2-Phosphonoethane-1,1,2-tricarboxylic acid CAS No. 75898-38-3

2-Phosphonoethane-1,1,2-tricarboxylic acid

Cat. No.: B14448957
CAS No.: 75898-38-3
M. Wt: 242.08 g/mol
InChI Key: ARRNRHHUNZJPKF-UHFFFAOYSA-N
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Description

2-Phosphonoethane-1,1,2-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl groups and one phosphonic acid group. This unique structure makes it a versatile molecule with significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phosphonoethane-1,1,2-tricarboxylic acid typically involves the reaction of dialkyl phosphite with ethene-1,2-dicarboxylic acid dialkyl ester in the presence of a basic catalyst. This reaction yields a phosphonosuccinic acid tetraalkyl ester, which is then reacted with an acrylic acid alkyl ester under alkaline conditions. The final product is obtained by saponification of the reaction product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Phosphonoethane-1,1,2-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphonate esters.

    Substitution: The carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products:

Scientific Research Applications

2-Phosphonoethane-1,1,2-tricarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phosphonoethane-1,1,2-tricarboxylic acid involves its ability to chelate metal ions, thereby inhibiting the formation of metal ion complexes. This property is particularly useful in preventing scale formation in industrial water systems. The compound’s phosphonic acid group interacts with metal ions, forming stable complexes that prevent precipitation .

Comparison with Similar Compounds

  • 2-Phosphonobutane-1,2,4-tricarboxylic acid
  • Citric acid
  • Isocitric acid

Comparison: 2-Phosphonoethane-1,1,2-tricarboxylic acid is unique due to its combination of phosphonic acid and carboxyl groups, which provide it with superior chelating properties compared to similar compounds. While citric acid and isocitric acid are well-known tricarboxylic acids, they lack the phosphonic acid group, making them less effective in certain applications .

Properties

CAS No.

75898-38-3

Molecular Formula

C5H7O9P

Molecular Weight

242.08 g/mol

IUPAC Name

2-phosphonoethane-1,1,2-tricarboxylic acid

InChI

InChI=1S/C5H7O9P/c6-3(7)1(4(8)9)2(5(10)11)15(12,13)14/h1-2H,(H,6,7)(H,8,9)(H,10,11)(H2,12,13,14)

InChI Key

ARRNRHHUNZJPKF-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)P(=O)(O)O)(C(=O)O)C(=O)O

Origin of Product

United States

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